2-(Furan-3-yl)nicotinic acid
Overview
Description
Synthesis Analysis
The synthesis of furan compounds has seen significant advancements. Classical methods have been improved and new methods have been developed . The Suzuki–Miyaura coupling is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This process uses organoboron reagents, which are relatively stable, readily prepared, and environmentally benign .Molecular Structure Analysis
The molecular structure of “2-(Furan-3-yl)nicotinic acid” is C10H7NO3 . The character of the H-1 orbital is of σ (bonding) type and that of the LUMO is of σ* (antibonding) type .Chemical Reactions Analysis
Furan platform chemicals (FPCs) are directly available from biomass (furfural and 5-hydroxy-methylfurfural) . The types of reactions applicable to FPCs and a variety of methods for the synthesis of chiral furans have been discussed .Scientific Research Applications
1. Synthesis and Characterization of Metal Complexes
2-(Furan-3-yl)nicotinic acid derivatives have been utilized in the synthesis and characterization of metal complexes. For instance, a bidentate ligand derived from furan-2-aldehyde and nicotinic acid hydrazide was characterized, and its complexes with Mn(II), Co(II), Cu(II), and Zn(II) were synthesized. These complexes were analyzed through various methods including UV-Vis, IR, and NMR studies, confirming their electrolytical nature and octahedral geometry. These complexes also exhibited antimicrobial activities (Padusha, 2015).
2. Development of Therapeutic Agents
Derivatives of 2-(Furan-3-yl)nicotinic acid have been explored in the development of therapeutic agents. For example, a compound identified as a selective α7 nicotinic acetylcholine receptor agonist demonstrated potential for treating cognitive impairment associated with neurological disorders. This compound showed marked selectivity for the central nervous system over the peripheral nervous system, and its efficacy was observed in animal models of schizophrenia (Mazurov et al., 2012).
3. Modulation of Nicotinic Receptors
Studies have shown that certain 2-(Furan-3-yl)nicotinic acid derivatives can modulate nicotinic receptors. For instance, 3-furan-2-yl-N-p-tolyl-acrylamide, a positive allosteric modulator of α7 nicotinic acetylcholine receptors, was found to induce anxiolytic-like activity in mice. This finding supports the role of α7 receptors in modulating anxiety processes (Targowska-Duda et al., 2019).
4. Anti-Viral and Anti-Cancer Properties
Furan-2-carboxylic acids derived from plants like Nicotiana tabacum have demonstrated significant anti-viral and anti-cancer activities. Specific compounds isolated from Nicotiana tabacum exhibited high anti-tobacco mosaic virus activity and moderate to weak inhibitory activities against various human tumor cell lines (Wu et al., 2018).
5. Industrial Production Methods
In the industrial context, methods for producing nicotinic acid, a component of 2-(Furan-3-yl)nicotinic acid, have been researched. A literature review on ecological methods for producing nicotinic acid from commercially available raw materials like 3-methylpyridine and 5-ethyl-2-methylpyridine was conducted, highlighting potential industrial applications (Lisicki et al., 2022).
Future Directions
The future of furan compounds lies in the switch from traditional resources such as crude oil to biomass . This change requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries . The manufacture and uses of furan platform chemicals (FPCs) directly available from biomass (furfural and 5-hydroxy-methylfurfural) are being explored .
properties
IUPAC Name |
2-(furan-3-yl)pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-10(13)8-2-1-4-11-9(8)7-3-5-14-6-7/h1-6H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXHCYBJJLOVNEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=COC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Furan-3-yl)nicotinic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.